2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
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Overview
Description
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzopyrano and benzodiazepine core structures, followed by the introduction of the chloro, methyl, and nitro groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or anticonvulsant drugs.
Industry: Use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines like diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their functional groups and specific effects.
Uniqueness
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Biological Activity
2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran. Its unique structure and substituents suggest potential pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
Property | Details |
---|---|
CAS Number | 115396-51-5 |
Molecular Formula | C24H16ClN3O4 |
Molecular Weight | 445.9 g/mol |
IUPAC Name | 6-benzyl-2-chloro-1-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI Key | WHHLXKAQHATFAP-UHFFFAOYSA-N |
This compound's structure features a benzodiazepine core fused with a benzopyran ring, which may confer distinct biological activities compared to other benzodiazepines.
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound may exhibit anxiolytic and sedative properties. The nitro group is hypothesized to influence the electronic properties and binding affinity, potentially enhancing its pharmacological effects.
Pharmacological Activities
Research indicates several potential biological activities associated with this compound:
- Anxiolytic Effects : Similar to other benzodiazepines, it may reduce anxiety through GABA receptor modulation.
- Anticonvulsant Properties : The compound could potentially be effective in controlling seizures by enhancing GABAergic transmission.
- Sedative Effects : It may promote sedation and relaxation in clinical settings.
Comparative Analysis with Other Benzodiazepines
The following table compares the biological activities of this compound with other well-known benzodiazepines:
Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedative Activity |
---|---|---|---|
This compound | Potentially High | Potentially High | Moderate |
Diazepam | High | High | High |
Clonazepam | Moderate | Very High | Moderate |
Lorazepam | High | Moderate | Very High |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the benzodiazepine class. A notable study focused on the synthesis and evaluation of various N-substituted benzodiazepine derivatives. These derivatives exhibited diverse biological activities including antimicrobial and antitumor effects, suggesting a broad therapeutic potential for structurally similar compounds .
Example Study: Antitumor Activity
In one study, certain benzodiazepine derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostate carcinoma), with IC50 values in the nanomolar range . This raises the possibility that this compound may also possess anticancer properties worth investigating further.
Properties
CAS No. |
115396-48-0 |
---|---|
Molecular Formula |
C17H10ClN3O4 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
2-chloro-1-methyl-9-nitro-6H-chromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C17H10ClN3O4/c1-8-11(18)3-5-14-15(8)16(22)10-7-19-13-6-9(21(23)24)2-4-12(13)20-17(10)25-14/h2-7,20H,1H3 |
InChI Key |
ZELZABSWCDCPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=C(O2)NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3)Cl |
Origin of Product |
United States |
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